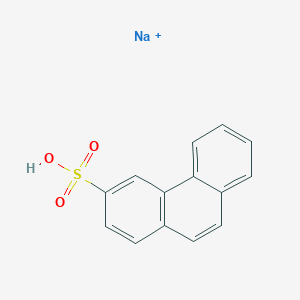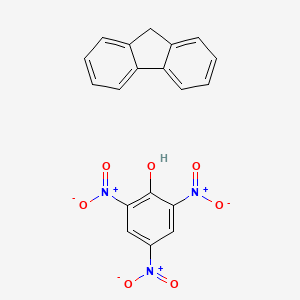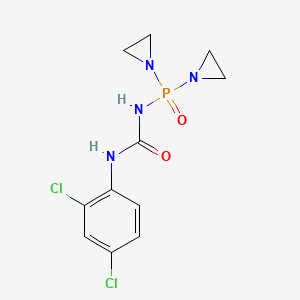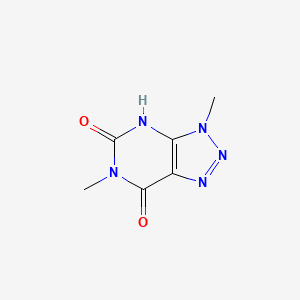![molecular formula C28H24N2O2S2 B14738358 N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide CAS No. 2527-62-0](/img/structure/B14738358.png)
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of benzyl groups, carbamoyl groups, and disulfanyl linkages, making it a compound of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable carboxylic acid derivative to form the benzylcarbamoyl intermediate.
Disulfide Bond Formation: The next step involves the formation of the disulfide bond between two phenyl groups. This can be achieved through the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Final Coupling Reaction: The final step involves the coupling of the benzylcarbamoyl intermediate with the disulfide-containing compound under suitable reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Agents: Dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted benzyl derivatives
科学的研究の応用
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the benzylcarbamoyl groups may interact with proteins and enzymes, modulating their activity and function .
類似化合物との比較
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide can be compared with other similar compounds, such as:
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]diselanyl]benzamide: Similar structure but with a diselanyl linkage instead of a disulfanyl linkage.
N-(1-benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-benzamide: Contains a vinyl group and a fluorine atom, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of benzyl, carbamoyl, and disulfanyl groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
2527-62-0 |
|---|---|
分子式 |
C28H24N2O2S2 |
分子量 |
484.6 g/mol |
IUPAC名 |
N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H24N2O2S2/c31-27(29-19-21-11-3-1-4-12-21)23-15-7-9-17-25(23)33-34-26-18-10-8-16-24(26)28(32)30-20-22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
InChIキー |
XZDBSAMHJHMDEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
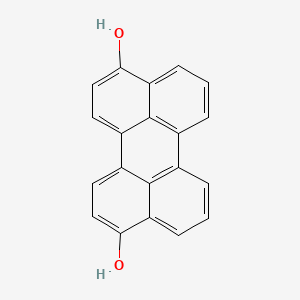
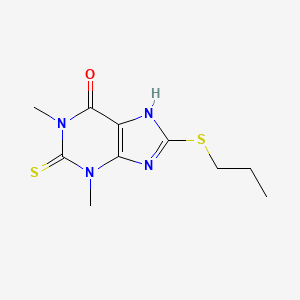
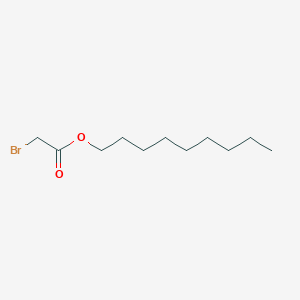

![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
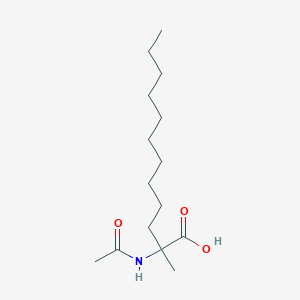
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
